rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2763998-34-9
VCID: VC18057381
InChI: InChI=1S/C12H9F3O3/c13-6-1-5(2-7(14)10(6)15)12-3-8(18-4-12)9(12)11(16)17/h1-2,8-9H,3-4H2,(H,16,17)/t8-,9+,12-/m1/s1
SMILES:
Molecular Formula: C12H9F3O3
Molecular Weight: 258.19 g/mol

rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

CAS No.: 2763998-34-9

Cat. No.: VC18057381

Molecular Formula: C12H9F3O3

Molecular Weight: 258.19 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid - 2763998-34-9

Specification

CAS No. 2763998-34-9
Molecular Formula C12H9F3O3
Molecular Weight 258.19 g/mol
IUPAC Name (1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Standard InChI InChI=1S/C12H9F3O3/c13-6-1-5(2-7(14)10(6)15)12-3-8(18-4-12)9(12)11(16)17/h1-2,8-9H,3-4H2,(H,16,17)/t8-,9+,12-/m1/s1
Standard InChI Key YTUDKTBPCITDOD-VDDIYKPWSA-N
Isomeric SMILES C1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O
Canonical SMILES C1C2C(C1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O

Introduction

PropertyValue
Molecular FormulaC₁₂H₉F₃O₃
Molecular Weight258.19 g/mol
CAS Registry Number2763998-34-9
SMILES NotationC1[C@@H]2[C@H]([C@]1(CO2)C3=CC(=C(C(=C3)F)F)F)C(=O)O
InChI KeyYTUDKTBPCITDOD-VDDIYKPWSA-N

Structural Characteristics

Bicyclic Core and Stereochemical Configuration

The compound’s defining feature is its 2-oxabicyclo[2.1.1]hexane framework, a fused system comprising a six-membered ring and a five-membered oxygen-containing ring. The bridgehead carbons (C1, C4, and C5) adopt specific stereochemical orientations: (1R,4S,5S). This configuration imposes significant strain on the molecule, influencing both its reactivity and ability to engage in stereoselective interactions with biological targets .

Substituent Effects: Trifluorophenyl and Carboxylic Acid Groups

The 3,4,5-trifluorophenyl substituent at C4 introduces strong electron-withdrawing effects and enhances lipophilicity, which can improve membrane permeability in biological systems. The carboxylic acid at C5 provides a site for salt formation, hydrogen bonding, or further derivatization, making the compound amenable to prodrug strategies .

Physicochemical Properties

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry data predict the compound’s CCS values for various adducts, offering insights into its gas-phase behavior and potential analytical identification strategies :

Table 2: Collision Cross-Section Predictions

Adductm/zCCS (Ų)
[M+H]⁺259.05766154.7
[M+Na]⁺281.03960158.1
[M-H]⁻257.04310148.6

Solubility and Stability

While experimental solubility data are unavailable, the carboxylic acid group suggests moderate aqueous solubility at physiological pH. The trifluorophenyl moiety likely enhances metabolic stability by resisting oxidative degradation, a common advantage of fluorinated pharmaceuticals.

Synthesis and Analytical Characterization

Synthetic routes to this compound remain undisclosed in public literature, but analogous bicyclic systems are typically constructed via cycloaddition or ring-closing metathesis. The stereochemical outcome at C1, C4, and C5 would require chiral auxiliaries or asymmetric catalysis to achieve the desired (1R,4S,5S) configuration.

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